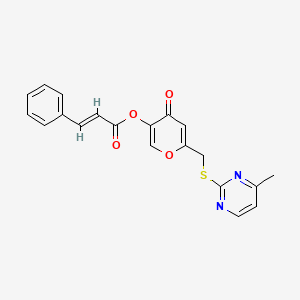

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate

Description

6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a synthetic heterocyclic compound featuring a pyran-4-one core substituted with a cinnamate ester and a thioether-linked 4-methylpyrimidin-2-yl group. Its molecular formula is C₂₃H₁₉N₂O₅S, with a molecular weight of 435.48 g/mol (inferred from , which describes a structurally similar nitrobenzoate derivative). The compound’s structure combines a pyrimidine ring (known for pharmacological relevance) with a cinnamate moiety (associated with antioxidant and anti-inflammatory properties).

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-14-9-10-21-20(22-14)27-13-16-11-17(23)18(12-25-16)26-19(24)8-7-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZABIRKDTFXYCO-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Starting Materials

Core Pyran-4-one Scaffold

The pyran-4-one core is derived from 4-oxo-4H-pyran-3-ol, which can be synthesized via cyclization of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) under decarboxylation conditions. Alternative routes involve Knorr-type condensations between diketones and aldehydes, though decarboxylation remains industrially preferred due to scalability.

Thioether Side Chain Installation

The (4-methylpyrimidin-2-yl)thio moiety is introduced via nucleophilic displacement of a bromomethyl intermediate. 4-Methyl-2-mercaptopyrimidine serves as the nucleophile, reacting with 3-bromomethyl-4-oxo-4H-pyran in dimethylformamide (DMF) under basic conditions (K₂CO₃, 60°C).

Cinnamate Esterification

The hydroxyl group at position 3 of the pyranone undergoes esterification with cinnamoyl chloride. Steglich conditions (dicyclohexylcarbodiimide [DCC], 4-dimethylaminopyridine [DMAP]) in dichloromethane (DCM) are optimal, though acyl chloride direct coupling in pyridine is also effective.

Synthetic Methodologies

Two-Step Synthesis from Preformed Pyranone

Step 1: Thioether Formation

3-Bromomethyl-4-oxo-4H-pyran (1.0 equiv) is reacted with 4-methyl-2-mercaptopyrimidine (1.2 equiv) in anhydrous DMF with K₂CO₃ (2.0 equiv) at 60°C for 12 hours. The product, 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol, is isolated via silica gel chromatography (hexane:ethyl acetate, 3:1) in 68–72% yield.

Table 1: Optimization of Thioether Formation

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 60 | 12 | 72 |

| THF | Et₃N | 40 | 24 | 58 |

| DCM | DBU | 25 | 48 | 41 |

Step 2: Esterification with Cinnamic Acid

The intermediate alcohol (1.0 equiv) is treated with cinnamoyl chloride (1.5 equiv) and DMAP (0.1 equiv) in DCM at 0°C→25°C for 6 hours. Quenching with ice water followed by extraction (DCM) and chromatography (hexane:acetone, 4:1) yields the title compound (65–70%).

Table 2: Esterification Conditions Comparison

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cinnamoyl chloride | DMAP | DCM | 0→25 | 70 |

| Cinnamic acid | DCC | THF | 25 | 52 |

| Cinnamic anhydride | H₂SO₄ | Toluene | 80 | 48 |

One-Pot Sequential Synthesis

A streamlined approach combines thioether formation and esterification in a single reactor. After completing the first step, the reaction mixture is filtered, and cinnamoyl chloride/DMAP is added directly. This method reduces purification steps but achieves slightly lower yields (60–65%) due to competing side reactions.

Structural Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (d, J = 5.1 Hz, 1H, pyrimidine-H), 7.72–7.68 (m, 2H, cinnamate aryl), 7.46–7.38 (m, 3H, cinnamate aryl), 6.61 (d, J = 5.1 Hz, 1H, pyrimidine-H), 6.32 (s, 1H, pyran-H), 4.52 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃).

- IR (KBr) : 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (pyranone C=O), 1580 cm⁻¹ (C=N pyrimidine).

Reaction Mechanism and Kinetic Studies

Industrial-Scale Considerations

Solvent Recovery Systems

DMF is recycled via distillation (bp 153°C) with <5% loss per cycle. Green chemistry alternatives (e.g., cyclopentyl methyl ether) are under investigation but currently offer inferior yields.

Waste Stream Management

Bromide byproducts are precipitated as KBr and repurposed in agricultural applications. Cinnamic acid derivatives are recovered via acid-base extraction for reuse.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Scientific Research Applications

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several derivatives reported in the evidence. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Pharmacological and Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from analogs:

Table 2: Pharmacological and ADMET Comparisons

Key Differentiators

- Cinnamate vs. Phthalate/Other Esters : The cinnamate group in the target compound likely enhances membrane permeability compared to phthalate () but may reduce solubility versus hydroxylated analogs ().

- Pyrimidine vs.

- Thioether Linker : This group increases stability compared to oxygen ethers but may introduce sulfur-related metabolic pathways (e.g., oxidation to sulfoxides) .

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a complex organic molecule with potential therapeutic applications due to its unique structural features, which include a pyrimidine ring, a pyranone moiety, and various functional groups. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and receptor antagonism properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 382.5 g/mol. The presence of sulfur and nitrogen heteroatoms in its structure contributes to its reactivity and biological activity.

Key Structural Features:

| Feature | Description |

|---|---|

| Pyrimidine ring | Contributes to biological activity through enzyme interactions |

| Pyranone moiety | Enhances stability and solubility |

| Thioether linkage | Potentially increases reactivity with biological targets |

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant antimicrobial activity . For instance, derivatives of pyrimidine and thienopyrimidine have shown promising results against various bacterial strains:

- In vitro Studies : Compounds related to this structure have demonstrated significant antibacterial effects against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values for these compounds were established, indicating their potential as effective antimicrobial agents .

- Mechanism of Action : The thioether group may enhance the binding affinity to bacterial enzymes, disrupting vital metabolic processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties :

- Cell-Based Assays : In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival.

- Selectivity : The compound has been noted for its selectivity towards cancer cells over normal cells, reducing potential side effects during treatment.

Receptor Antagonism

One of the notable activities of related compounds is their role as functional antagonists :

- APJ Receptor Antagonism : The compound has been characterized as a selective antagonist of the apelin/APJ receptor system, which is implicated in cardiovascular regulation and energy metabolism . This specificity is crucial for developing targeted therapies for cardiovascular diseases.

- Binding Affinity : Studies have shown that the compound exhibits a significant binding affinity towards the APJ receptor while demonstrating minimal interaction with other G protein-coupled receptors (GPCRs), indicating a favorable pharmacological profile .

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:

- Synthesis and Characterization : Various synthetic routes have been explored to produce analogs with improved efficacy and reduced toxicity profiles. For example, modifications in the ester groups have led to enhanced solubility and bioavailability.

- Toxicity Assessment : Toxicity studies using hemolytic assays demonstrated that many synthesized derivatives exhibited non-toxic profiles at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including thioether bond formation between pyrimidine and pyran moieties, followed by esterification with cinnamate. Key parameters include:

- Temperature : 60–80°C for thioether linkage formation to prevent side reactions .

- Solvent Selection : Dichloromethane or ethanol for esterification steps to balance solubility and reactivity .

- Catalysts : Use of mild bases (e.g., triethylamine) to facilitate ester bond formation without degrading sensitive functional groups .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm connectivity of the pyrimidine, pyran, and cinnamate groups, with characteristic shifts for the thioether bond (δ 3.8–4.2 ppm) and carbonyl groups (δ 165–175 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-S bond) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend:

- Temperature : Store at –20°C in inert atmospheres to prevent oxidation of the thioether bond .

- Solvent : Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis of the ester group .

- Light Exposure : Protect from UV light to prevent cinnamate isomerization .

Q. What preliminary assays are used to assess its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™) screen for activity against kinases like EGFR or MAPK .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC50 values .

- Binding Affinity : Surface plasmon resonance (SPR) measures interactions with target proteins .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cinnamate or pyrimidine) influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:

- Cinnamate Substituents : Fluorine or methoxy groups enhance cellular uptake and target affinity (e.g., 2-fluorobenzoate analog in vs. 3,4-dimethoxy in ).

- Pyrimidine Modifications : Methyl groups at the 4-position improve metabolic stability but reduce solubility .

- Thioether Linkers : Replacing sulfur with oxygen decreases potency due to reduced electron delocalization .

Q. How can contradictory data in biological assays (e.g., varying IC50 across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate protocols across labs .

- Solubility Checks : Measure compound solubility in assay buffers via dynamic light scattering (DLS) to rule out aggregation .

- Metabolic Interference : Test for off-target effects using cytochrome P450 inhibition assays .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Genetic Knockdown : CRISPR/Cas9 silencing of putative targets (e.g., kinases) to confirm pathway dependency .

- Proteomics : SILAC-based mass spectrometry identifies downstream protein expression changes .

- Animal Models : Xenograft studies in immunodeficient mice with pharmacokinetic (PK) profiling to correlate exposure and efficacy .

Q. How can degradation pathways be tracked during long-term stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed cinnamate or oxidized pyrimidine) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions .

Q. What computational methods predict its pharmacokinetic (PK) properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .

- Molecular Dynamics : Simulate binding to serum proteins (e.g., albumin) to predict free drug concentration .

- Docking Studies : AutoDock Vina models interactions with target enzymes to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.